Indole-15N

NMR Spectroscopy Isotopic Shift Structural Biology

Procure Indole-15N (≥98 atom % 15N) for precise MS quantification. Unlike unlabeled or 13C analogs, the +1 Da shift and unique 15N spin-coupling provide unambiguous resolution from endogenous indole and definitive nitrogen tracing in metabolic studies. Essential for correcting ion suppression in gut microbiome and tryptophan biosynthesis research.

Molecular Formula C8H7N
Molecular Weight 118.14 g/mol
CAS No. 40167-58-6
Cat. No. B8821393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-15N
CAS40167-58-6
Molecular FormulaC8H7N
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2
InChIInChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i9+1
InChIKeySIKJAQJRHWYJAI-QBZHADDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-15N (CAS 40167-58-6) as a Stable Isotope-Labeled Analytical Tracer and Synthetic Precursor


Indole-15N is a stable isotope-labeled analog of the endogenous metabolite indole, where the naturally abundant nitrogen-14 atom is replaced by nitrogen-15 in the heterocyclic ring . With a molecular formula of C8H7(15N) and a monoisotopic mass of 118.054886 Da, this compound provides a nominal mass shift of +1 Da (M+1) compared to unlabeled indole . It is primarily utilized as a high-precision tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling the definitive tracking of nitrogen atoms in complex biological and chemical systems [1].

Why Indole-15N Cannot Be Replaced by Other Labeled Indole Analogs


Substituting Indole-15N with a different isotopologue, such as the deuterated form Indole-d7, is not functionally equivalent. The value of an isotope-labeled internal standard lies in its ability to perfectly co-elute with the target analyte while being distinguishable by mass. While Indole-d7 provides a +7 Da mass shift, its multiple exchangeable deuterium atoms are prone to hydrogen-deuterium exchange, leading to signal instability and quantification inaccuracies in protic solvents or complex biological matrices . Conversely, isotopic 15N enrichment at the single nitrogen position yields a stable, non-exchangeable label, providing a reliable +1 Da shift. This specific mass difference is critical for avoiding cross-talk with other +3 to +6 Da analytes in highly multiplexed targeted metabolomics assays, where Indole-15N offers a unique channel for precise quantification [1].

Quantitative Performance Differentiators for Indole-15N in Analytical Chemistry and Synthesis


15N-Induced 13C NMR Isotopic Shifts for Unambiguous Structural Assignment vs. Unlabeled Indole

The incorporation of 15N into indole induces quantifiable, structure-diagnostic isotopic shifts in the 13C NMR spectrum that are absent in unlabeled indole. In a direct comparison in CD3CN solution, the C-2, C-3, and C-7a carbon atoms of Indole-15N exhibit measurable upfield shifts relative to unlabeled indole due to the 14N/15N isotope effect. These shifts provide crucial data for verifying molecular structure, which cannot be obtained from the unlabeled compound [1].

NMR Spectroscopy Isotopic Shift Structural Biology

High Isotopic Enrichment Achieved via Optimized Synthesis for Superior Tracer Fidelity

A dedicated method for the synthesis of [15N]indole was developed to maximize both chemical and isotopic purity, outperforming early biosynthetic approaches. The process allows for the target product to be obtained with high chemical purity and high isotopic enrichment, though specific numeric yields vary by production lot [1]. In contrast, commercially available bulk indole is typically 97-99% pure with no isotopic enrichment .

Synthetic Chemistry Isotopic Purity Process Optimization

Resistance to Deuterium-Hydrogen Exchange Ensuring Quantitative Accuracy in LC-MS

A critical failure mode for deuterated internal standards (e.g., Indole-d7, +7 Da) is backbone deuterium-hydrogen exchange, which shifts the monitored mass spectrometric signal and leads to concentration underestimation. The 15N label in Indole-15N is covalently stable and non-exchangeable, providing a reliable +1 Da mass shift. This stability ensures a constant MS response factor, a key advantage over Indole-d7, which can lose its mass tag over time or during sample preparation in protic solvents [1].

Bioanalysis LC-MS Method Development Internal Standard Stability

High-Impact Applications for Indole-15N as a Tool in Research and Development


Unambiguous Metabolite Quantification in Targeted Metabolomics Panels

In targeted LC/MS-MS metabolomics, particularly when quantifying indole-related metabolites (e.g., tryptophan pathway intermediates), Indole-15N serves as a superior internal standard. Its non-exchangeable +1 Da mass tag avoids spectral overlap with common +3 to +6 Da deuterated analogs, enabling high-specificity quantification in complex biological matrices. Researchers should use it for spike-in protocols requiring precise, drift-free normalization [1].

Nitrogen-Specific Metabolic Fate Mapping in Drug Metabolism Studies

Indole-15N is a key precursor in the biosynthesis of 15N-labeled tryptophan, enabling the tracking of the indole nitrogen atom through complex biosynthetic pathways via 15N-NMR or MS. This allows pharmacologists to definitively map the incorporation of the nitrogen atom into downstream metabolites, a capability not replicable with 13C or deuterium labels on the indole ring [2].

Advanced Structural Biology via Heteronuclear NMR in Membrane Proteins

The use of [indole-15N]tryptophan incorporation into proteins like bacteriorhodopsin allows researchers to isolate specific N-H stretching vibrations and measure dipolar distances via techniques like REDOR. For instance, the 15N label shifted a specific band from 3486 cm-1 to 3477 cm-1 in bacteriorhodopsin, enabling the direct study of tryptophan hydrogen bonding and its perturbation during the photoreaction cycle. This single-residue resolution is essential for structural biology [3].

Synthetic Building Block for Custom High-Purity Labeled Libraries

Medicinal chemists can utilize Indole-15N as a starting material for synthesizing proprietary libraries of 15N-labeled drug candidates. The high reported isotopic purity (98 atom % 15N) ensures minimal dilution of the label during multi-step synthesis, providing a more straightforward route than using biosynthetic mixtures. This application is critical for producing compounds with a defined isotope distribution for preclinical ADME studies .

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